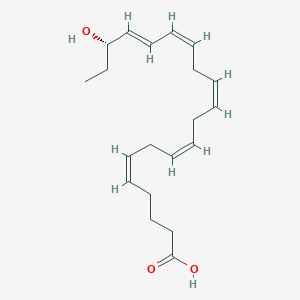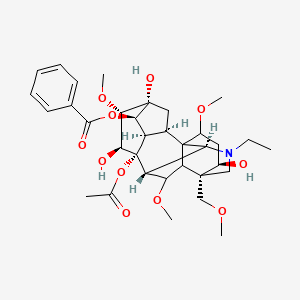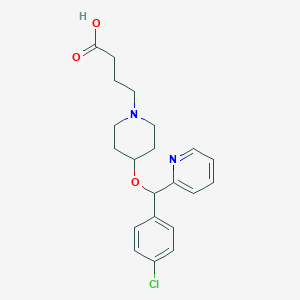![molecular formula C21H26N8OS B10771244 3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)
3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “PMID20855207C25” is a synthetic organic molecule designed as an analogue in a medicinal chemistry study to identify novel inhibitors of Aurora kinase . This compound is selective for Aurora A and Aurora B kinases over other tested kinase proteins . It has shown promising results in inhibiting xenograft tumor growth and has good oral availability in model species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in the original research publications .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
“PMID20855207C25” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and include controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
“PMID20855207C25” has several scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of Aurora kinases in cell division and cancer.
Medicine: Potential therapeutic agent for treating cancers by inhibiting Aurora kinases, which are involved in cell proliferation.
Industry: Utilized in the development of new drugs targeting kinase-related pathways.
Mecanismo De Acción
The mechanism of action of “PMID20855207C25” involves the inhibition of Aurora A and Aurora B kinases. These kinases play a crucial role in cell division by regulating chromosome alignment and segregation. By inhibiting these kinases, the compound disrupts the normal cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular targets include the active sites of Aurora kinases, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar properties but different structural features.
PHA-739358: A potent inhibitor of Aurora kinases with a different chemical scaffold.
MLN8237: Selective for Aurora A kinase and used in clinical trials for cancer treatment.
Uniqueness
“PMID20855207C25” is unique due to its selectivity for both Aurora A and Aurora B kinases, whereas some similar compounds may only target one of these kinases. Additionally, it has shown good oral availability and efficacy in preclinical models, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C21H26N8OS |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
3-[(1R)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine |
InChI |
InChI=1S/C21H26N8OS/c1-12-9-29-18(16-6-23-24-7-16)8-22-21(29)20(25-12)26-19-5-17(27-31-19)15(4)28-10-13(2)30-14(3)11-28/h5-9,13-15H,10-11H2,1-4H3,(H,23,24)(H,25,26)/t13-,14+,15-/m1/s1 |
Clave InChI |
QBWKPGNFQQJGFY-QLFBSQMISA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)[C@H](C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
SMILES canónico |
CC1CN(CC(O1)C)C(C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3H]Nisoxetine](/img/structure/B10771164.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)


![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)


![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)